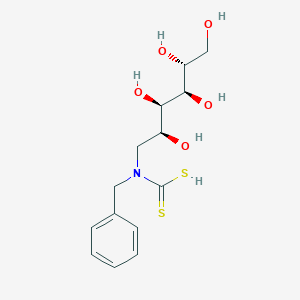
N-Benzylglucamine dithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzylglucamine dithiocarbamate (NBDC) is a compound that has been widely used in scientific research due to its unique properties. It is a dithiocarbamate derivative that has been synthesized using various methods. NBDC has been found to have numerous biochemical and physiological effects on living organisms, making it a valuable tool for research.
Mecanismo De Acción
The mechanism of action of N-Benzylglucamine dithiocarbamate is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. N-Benzylglucamine dithiocarbamate has been found to inhibit the activity of metalloproteases, which are enzymes that play a role in tissue remodeling and inflammation. It has also been found to inhibit the activity of NF-kB, a protein that plays a role in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
N-Benzylglucamine dithiocarbamate has been found to have numerous biochemical and physiological effects on living organisms. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. N-Benzylglucamine dithiocarbamate has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, N-Benzylglucamine dithiocarbamate has been found to have anti-tumor properties, making it a potential treatment for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-Benzylglucamine dithiocarbamate is its unique properties, which make it a valuable tool for scientific research. However, there are also limitations to its use. N-Benzylglucamine dithiocarbamate can be toxic at high concentrations, and it can also interfere with other biochemical pathways in the body. Additionally, the synthesis of N-Benzylglucamine dithiocarbamate can be challenging, which can limit its availability for research.
Direcciones Futuras
There are numerous future directions for research involving N-Benzylglucamine dithiocarbamate. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Additionally, research could focus on the use of N-Benzylglucamine dithiocarbamate as a potential treatment for various diseases, including cancer and inflammation. Further studies could also be conducted to better understand the mechanism of action of N-Benzylglucamine dithiocarbamate and its effects on living organisms.
Conclusion:
In conclusion, N-Benzylglucamine dithiocarbamate is a compound that has been widely used in scientific research due to its unique properties. It has been found to have numerous biochemical and physiological effects on living organisms, making it a valuable tool for research. While there are limitations to its use, there are also numerous future directions for research involving N-Benzylglucamine dithiocarbamate.
Métodos De Síntesis
N-Benzylglucamine dithiocarbamate can be synthesized using various methods, including the reaction between benzylamine and carbon disulfide, followed by the reaction with glucamine. The reaction is typically carried out in an alkaline solution, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
N-Benzylglucamine dithiocarbamate has been widely used in scientific research due to its unique properties. It has been found to have antioxidant, anti-inflammatory, and anti-tumor properties. N-Benzylglucamine dithiocarbamate has also been used as a chelating agent for heavy metals in environmental studies.
Propiedades
Número CAS |
110771-92-1 |
|---|---|
Nombre del producto |
N-Benzylglucamine dithiocarbamate |
Fórmula molecular |
C14H21NO5S2 |
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
benzyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid |
InChI |
InChI=1S/C14H21NO5S2/c16-8-11(18)13(20)12(19)10(17)7-15(14(21)22)6-9-4-2-1-3-5-9/h1-5,10-13,16-20H,6-8H2,(H,21,22)/t10-,11+,12+,13+/m0/s1 |
Clave InChI |
SCJXRYDTCFHSQX-UMSGYPCISA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S |
SMILES |
C1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S |
SMILES canónico |
C1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S |
Números CAS relacionados |
102996-80-5 (hydrochloride salt) |
Sinónimos |
enzylglucamine-N-carbodithioate BGDTC N-benzyl-N-dithiocarboxy-D-glucamine N-benzylglucamine dithiocarbamate N-benzylglucamine dithiocarbamate, sodium salt NBG-DTC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



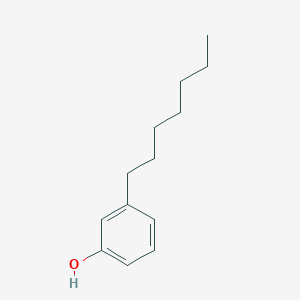
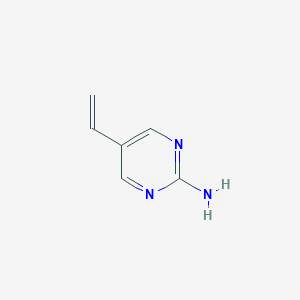
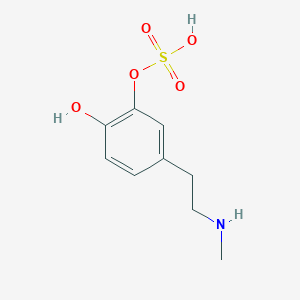
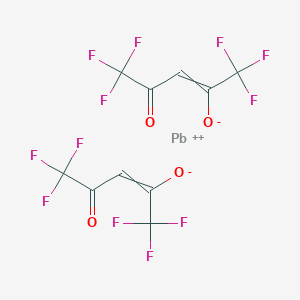
![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)
![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)

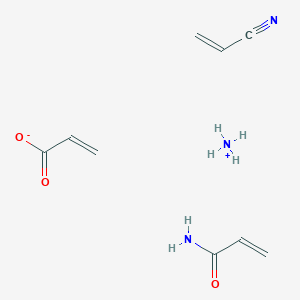
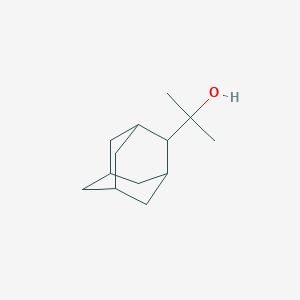
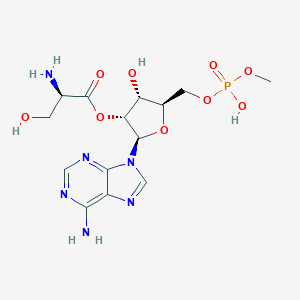
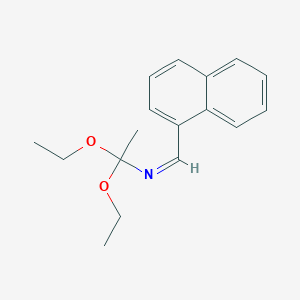
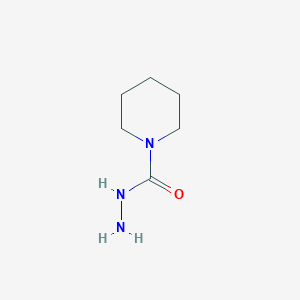
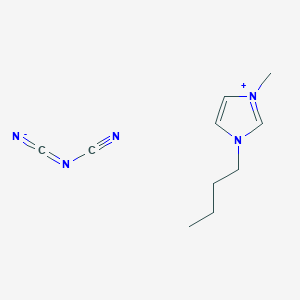
![3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate](/img/structure/B9887.png)